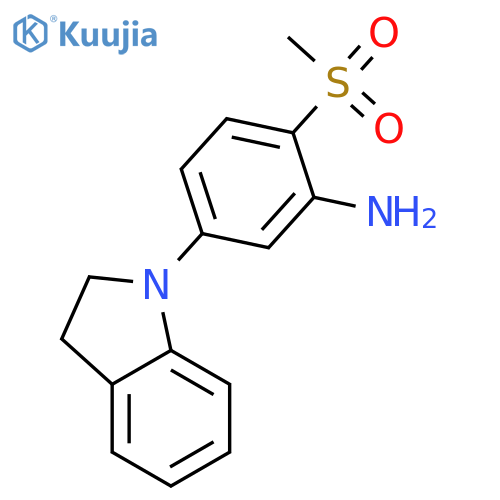Cas no 1220033-61-3 (5-(2,3-Dihydro-1H-indol-1-yl)-2-(methylsulfonyl)phenylamine)

1220033-61-3 structure
商品名:5-(2,3-Dihydro-1H-indol-1-yl)-2-(methylsulfonyl)phenylamine
CAS番号:1220033-61-3
MF:C15H16N2O2S
メガワット:288.364742279053
MDL:MFCD13562256
CID:1071560
PubChem ID:53410171
5-(2,3-Dihydro-1H-indol-1-yl)-2-(methylsulfonyl)phenylamine 化学的及び物理的性質
名前と識別子
-
- 5-(2,3-Dihydro-1H-indol-1-yl)-2-(methylsulfonyl)phenylamine
- AKOS015854082
- 1220033-61-3
- SB65064
- 5-(Indolin-1-yl)-2-(methylsulfonyl)aniline
- 5-(2,3-dihydroindol-1-yl)-2-methylsulfonylaniline
-
- MDL: MFCD13562256
- インチ: InChI=1S/C15H16N2O2S/c1-20(18,19)15-7-6-12(10-13(15)16)17-9-8-11-4-2-3-5-14(11)17/h2-7,10H,8-9,16H2,1H3
- InChIKey: BNADQDGMMSYHSW-UHFFFAOYSA-N
- ほほえんだ: CS(=O)(=O)C1=C(C=C(C=C1)N2CCC3=CC=CC=C32)N
計算された属性
- せいみつぶんしりょう: 288.09324893g/mol
- どういたいしつりょう: 288.09324893g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 20
- 回転可能化学結合数: 2
- 複雑さ: 445
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 71.8Ų
- 疎水性パラメータ計算基準値(XlogP): 2.7
5-(2,3-Dihydro-1H-indol-1-yl)-2-(methylsulfonyl)phenylamine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Matrix Scientific | 052522-2.5g |
5-(2,3-Dihydro-1H-indol-1-yl)-2-(methylsulfonyl)phenylamine |
1220033-61-3 | 2.5g |
$720.00 | 2023-09-09 | ||
| Matrix Scientific | 052522-500mg |
5-(2,3-Dihydro-1H-indol-1-yl)-2-(methylsulfonyl)phenylamine |
1220033-61-3 | 500mg |
$237.00 | 2023-09-09 | ||
| Chemenu | CM369905-1g |
5-(Indolin-1-yl)-2-(methylsulfonyl)aniline |
1220033-61-3 | 95%+ | 1g |
$159 | 2023-01-10 | |
| Chemenu | CM369905-5g |
5-(Indolin-1-yl)-2-(methylsulfonyl)aniline |
1220033-61-3 | 95%+ | 5g |
$447 | 2023-01-10 |
5-(2,3-Dihydro-1H-indol-1-yl)-2-(methylsulfonyl)phenylamine 関連文献
-
Chang Guo,Bin Sun,Yuning Li Polym. Chem., 2014,5, 5247-5254
-
Austin M. Evans,Matthew R. Ryder,Woojung Ji,Michael J. Strauss,Amanda R. Corcos,Edon Vitaku,Nathan C. Flanders,Ryan P. Bisbey,William R. Dichtel Faraday Discuss., 2021,225, 226-240
-
Eugene P. Petrov,Rafayel Petrosyan,Petra Schwille Soft Matter, 2012,8, 7552-7555
-
Yongjie Li,Mingjin Tang,Xiang Ding,Xinhui Bi RSC Adv., 2017,7, 46866-46873
-
Michael J. Hertaeg,Heather McLiesh,Julia Walker,Gil Garnier Analyst, 2021,146, 6970-6980
1220033-61-3 (5-(2,3-Dihydro-1H-indol-1-yl)-2-(methylsulfonyl)phenylamine) 関連製品
- 1934536-76-1((6-Methyl-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol)
- 1806791-16-1(3-Amino-5-(bromomethyl)-2-(difluoromethyl)-6-nitropyridine)
- 27076-50-2((4-Chlorophenyl)(1H-indol-1-yl)methanone)
- 149910-78-1(Benzene, 2-(bromomethyl)-1-(3-bromopropyl)-4-methyl-)
- 1520881-08-6(3-(5-Methyl-1H-indazol-3-yl)propan-1-amine)
- 1093661-22-3((3R,4R)-pyrrolidine-3,4-dicarboxylic acid)
- 2172245-32-6(2-(N-benzyl-1-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylphenyl}formamido)acetic acid)
- 1691868-64-0(1-1-(2-chloro-5-fluorophenyl)-1H-1,2,3-triazol-4-ylethan-1-ol)
- 532970-76-6(N-[2-(3-{[(cyclohexylcarbamoyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]-4-methylbenzamide)
- 2141326-51-2(4-(2,4-dimethyl-1H-imidazol-1-yl)thiophene-2-carbaldehyde)
推奨される供給者
atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
大量
